5-Cyclopropoxy-3-(methylthio)picolinaldehyde
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Overview
Description
5-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group at the 5-position, a methylsulfanyl group at the 3-position, and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbaldehyde typically involves the introduction of the cyclopropoxy and methylsulfanyl groups onto a pyridine ring, followed by the formation of the aldehyde group. Specific synthetic routes and reaction conditions may vary, but common methods include:
Cyclopropanation: Introduction of the cyclopropoxy group through cyclopropanation reactions.
Thioether Formation: Introduction of the methylsulfanyl group via thioether formation reactions.
Formylation: Introduction of the aldehyde group through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Use of batch reactors for controlled synthesis.
Continuous Flow Reactors: Implementation of continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Substitution reactions involving the cyclopropoxy or methylsulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: For substitution reactions, common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Formation of 5-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-carboxylic acid.
Reduction: Formation of 5-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropoxy and methylsulfanyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropoxy-3-methyl-2-(methylsulfanyl)pyridine : Similar structure but lacks the aldehyde group.
- 5-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbonitrile : Similar structure but contains a nitrile group instead of an aldehyde group.
Uniqueness
5-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11NO2S |
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Molecular Weight |
209.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-methylsulfanylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO2S/c1-14-10-4-8(13-7-2-3-7)5-11-9(10)6-12/h4-7H,2-3H2,1H3 |
InChI Key |
MQHHNDIRNTZWOR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N=CC(=C1)OC2CC2)C=O |
Origin of Product |
United States |
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